2,3-Dihydroxybutanedioic acid; 3-hydroxy-4-(trimethylammonio)butanoate

Pharmacokinetics Oral Bioavailability Sports Nutrition

2,3-Dihydroxybutanedioic acid; 3-hydroxy-4-(trimethylammonio)butanoate, designated L-carnitine L-tartrate (LCLT), is a 2:1 quaternary ammonium salt formed between levocarnitine and L-(+)-tartaric acid, with molecular formula C₁₈H₃₆N₂O₁₂ and molecular weight 472.48 g/mol. It belongs to the L-carnitine salt class, developed expressly to overcome the severe hygroscopicity and handling liabilities of free L-carnitine base while preserving systemic L-carnitine bioavailability.

Molecular Formula C11H21NO9
Molecular Weight 311.29 g/mol
Cat. No. B15387197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxybutanedioic acid; 3-hydroxy-4-(trimethylammonio)butanoate
Molecular FormulaC11H21NO9
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyRZALONVQKUWRRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Carnitine Tartrate (CAS 36687-82-8): A Crystalline Salt Form of L-Carnitine for Solid Oral Dosage and Rapid-Absorption Formulations


2,3-Dihydroxybutanedioic acid; 3-hydroxy-4-(trimethylammonio)butanoate, designated L-carnitine L-tartrate (LCLT), is a 2:1 quaternary ammonium salt formed between levocarnitine and L-(+)-tartaric acid, with molecular formula C₁₈H₃₆N₂O₁₂ and molecular weight 472.48 g/mol . It belongs to the L-carnitine salt class, developed expressly to overcome the severe hygroscopicity and handling liabilities of free L-carnitine base while preserving systemic L-carnitine bioavailability [1]. LCLT appears as a white crystalline powder, freely soluble in water and ethanol, and decomposes without melting at approximately 185–195 °C .

Why L-Carnitine Base, Fumarate, or Acetyl-L-Carnitine Cannot Uniformly Replace L-Carnitine Tartrate in Formulation and Pharmacokinetic Performance


In-class L-carnitine compounds exhibit fundamentally divergent physicochemical and pharmacokinetic profiles that preclude simple interchange. Free L-carnitine base is so hygroscopic that tablets require production under moisture exclusion and hermetic individual packaging to prevent liquefaction [1], while L-carnitine fumarate, though less hygroscopic than tartrate, has not demonstrated equivalent initial absorption kinetics [2]. Acetyl-L-carnitine, an ester rather than a salt, prioritizes blood-brain barrier penetration but shows lower systemic L-carnitine bioavailability than the tartrate salt [2]. These differences mean that procurement decisions driven purely by cost-per-kilogram or nominal L-carnitine content risk formulation failure, batch rejection, and unpredictable in vivo performance.

Quantitative Head-to-Head Evidence for L-Carnitine Tartrate: Absorption Kinetics, Hygroscopicity Threshold, and Manufacturing Differentiation


Faster Initial Absorption in Pig Model: L-Carnitine Tartrate vs. Free Base, Fumarate, Citrate, and Acetyl Esters

In a single-dose, multi-arm piglet study (n = 5–6 per group, 40 mg L-carnitine equivalents/kg body weight), L-carnitine L-tartrate yielded a higher plasma free carnitine area-under-the-curve (AUC) during the 0–3.5 hour interval than L-carnitine base, L-carnitine fumarate, L-carnitine magnesium citrate, acetyl-L-carnitine, and lauroyl-L-carnitine, indicating a measurably faster initial absorption rate [1]. Over the full 0–32 hour interval, total and free carnitine AUC values were similar for the tartrate salt, free base, fumarate, and magnesium citrate salts, confirming equivalent total bioavailability among the salts, while acetyl-L-carnitine and lauroyl-L-carnitine esters exhibited lower overall AUC values [1].

Pharmacokinetics Oral Bioavailability Sports Nutrition

Hygroscopicity Advantage: L-Carnitine Tartrate vs. Free L-Carnitine Base — Storage and Handling Stability Data

Free L-carnitine base is so hygroscopic that tablets must be produced with complete exclusion of moisture and individually hermetically packaged, otherwise they liquefy within a short time under normal ambient humidity [1]. In contrast, L-carnitine L-tartrate is stable in storage at relative humidity (RH) ≤60% and can be processed without special atmospheric precautions [1]. However, L-carnitine L-tartrate itself becomes deliquescent at RH slightly exceeding 60%, a limitation that motivated later development of fumarate-based salts [2].

Solid-State Stability Hygroscopicity Tablet Manufacturing

Standardized Active Content: 68% Levocarnitine Specification Enables Reproducible Dose Conversion

Health Canada and EFSA have established a standardized conversion factor for L-carnitine tartrate: Amount of levocarnitine (mg) = (68% levocarnitine) × (X mg L-carnitine tartrate) [1]. Commercial specifications consistently report 67.2–69.2% L-carnitine base content with overall purity ≥98% [2]. This contrasts with L-carnitine fumarate, which delivers 55–60% active levocarnitine, requiring higher bulk mass for equivalent dosing [3].

Assay Standardization Dose Conversion Regulatory Compliance

Tableting Processability: Factorial Design-Optimized Formulation Parameters for L-Carnitine Tartrate Scale-Up

A 3³ full factorial design study documented that the intrinsic hygroscopicity of L-carnitine L-tartrate causes pronounced adhesion to tablet punches (picking and sticking defects), necessitating specific adsorbent and lubricant strategies [1]. The optimal formulation—using Avicel PH 101 as filler, 1% Aerosil 200 as adsorbent, 2% magnesium stearate as lubricant, compressed at 25 kN force and 30 tablets/minute production rate—achieved sufficient hardness, acceptable friability, absence of picking/capping, and acceptable ejection force, thereby defining a validated scale-up pathway [1]. This explicit process knowledge is not available in the peer-reviewed literature for L-carnitine fumarate or base form tableting.

Tablet Manufacturing Process Scale-Up Excipient Compatibility

Solubility and Formulation Versatility: Freely Water-Soluble Salt Form with Defined pH Range

L-carnitine L-tartrate is freely soluble in water, ethanol, alkaline solutions, and dilute mineral acids; practically insoluble in acetone and ethyl acetate . A 1% aqueous solution yields pH 3.0–4.5 . This contrasts with L-carnitine fumarate, which is described as easily soluble in water but practically insoluble in ethanol [1], limiting its utility in ethanolic or hydroalcoholic liquid delivery systems. The tartrate salt's broad solubility profile supports formulation into powders, capsules, effervescent tablets, ready-to-drink liquids, and hydroalcoholic shots.

Solubility Liquid Formulation Effervescent Systems

Procurement-Driven Application Scenarios Where L-Carnitine Tartrate's Differentiated Profile Delivers Measurable Advantage


Pre-Workout and Acute-Performance Supplement Formulations Requiring Rapid Systemic Absorption

For sports nutrition products where peak plasma carnitine must be achieved within 1–3 hours of ingestion to coincide with exercise onset, L-carnitine tartrate is the only L-carnitine salt with direct head-to-head pharmacokinetic evidence of faster 0–3.5 hour absorption relative to free base, fumarate, magnesium citrate, acetyl-L-carnitine, and lauroyl-L-carnitine in a controlled animal model [1]. This absorption-rate advantage directly supports label claims related to 'fast-acting' or 'rapid-absorption' product positioning.

Solid Oral Dosage Manufacturing (Tablets and Capsules) in Standard Humidity-Controlled Facilities

L-carnitine tartrate is explicitly validated for tablet and capsule production at ≤60% relative humidity without specialized dry-room infrastructure, a decisive manufacturing advantage over free L-carnitine base, which requires hermetic packaging and moisture exclusion throughout processing [1]. The Badawi et al. (2017) factorial optimization study further provides a validated formulation blueprint (25 kN compression, 2% Mg stearate, 1% Aerosil 200, Avicel PH 101) that reduces development risk and accelerates scale-up for contract manufacturers [2].

Hydroalcoholic Liquid and Ready-to-Drink (RTD) Supplement Formats

L-carnitine tartrate's demonstrated solubility in ethanol as well as water enables formulation into hydroalcoholic delivery systems, effervescent powders, and liquid shots — a capability not shared by L-carnitine fumarate, which shows limited or no ethanol solubility [1]. This directly impacts procurement decisions for brands developing RTD and liquid concentrate product lines.

Regulatory-Compliant Dietary Supplements with Standardized Dose Conversion for Label Claims

Health Canada and EFSA have established a definitive 68% levocarnitine conversion factor for L-carnitine tartrate, providing a regulatory-anchored basis for label-claim substantiation and dose calculation [1]. This contrasts with less-standardized salt forms where active content may vary more substantially between manufacturers, complicating finished-product specification development and regulatory dossier preparation.

Quote Request

Request a Quote for 2,3-Dihydroxybutanedioic acid; 3-hydroxy-4-(trimethylammonio)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.